molecular formula C8H8F3N B113375 3-Amino-5-methylbenzotrifluoride CAS No. 96100-12-8

3-Amino-5-methylbenzotrifluoride

Cat. No. B113375
CAS RN: 96100-12-8
M. Wt: 175.15 g/mol
InChI Key: WYDJMBLMXGCHOL-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzotrifluoride is a compound that belongs to the class of organic compounds known as benzotrifluorides, which are characterized by a benzene ring substituted with a trifluoromethyl group and other functional groups. While the provided papers do not directly discuss 3-amino-5-methylbenzotrifluoride, they do provide insights into related compounds that can help infer some of its properties and synthesis methods.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds typically involves multi-step reactions, including nitration, esterification, and reduction processes. For instance, the synthesis of methyl 2-amino-5-fluorobenzoate, a compound with a similar structure, was achieved using 3-fluorobenzoic acid as a starting material, followed by reactions with mixed acid and methanol, and finally reduction to yield the target product with high purity . This suggests that a similar approach could potentially be applied to synthesize 3-amino-5-methylbenzotrifluoride, starting from an appropriately substituted benzoic acid.

Molecular Structure Analysis

The molecular structure of benzotrifluoride derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of a cocrystal involving 2-amino-5-chloropyridine and 3-methylbenzoic acid . Additionally, vibrational spectroscopy, including FT-Raman and Fourier transform infrared spectroscopy, can provide detailed information about the molecular and vibrational structure of compounds like 3-aminobenzotrifluoride . These methods could be applied to 3-amino-5-methylbenzotrifluoride to determine its precise molecular geometry and confirm its structure.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can be quite diverse. For example, a photochemical synthesis method was used to create 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, showcasing the potential for fluorinated aromatics to undergo ring transformations and nucleophilic substitutions under certain conditions . This indicates that 3-amino-5-methylbenzotrifluoride may also participate in various chemical reactions, potentially leading to the formation of heterocyclic compounds or other derivatives through similar photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotrifluoride derivatives can be inferred from spectroscopic and computational studies. For instance, the vibrational frequencies, infrared intensities, and Raman scattering activities of 3-aminobenzotrifluoride were calculated using both Hartree-Fock and density functional theory methods, which also allowed for the prediction of thermodynamic functions . These computational approaches could be used to predict the properties of 3-amino-5-methylbenzotrifluoride, such as its melting point, solubility, and reactivity, which are crucial for its practical applications.

Scientific Research Applications

  • Organic Chemistry

    • Application : 3-Amino-5-methylbenzotrifluoride is used as an intermediate in the synthesis of various organic compounds .
    • Method of Application : The compound is prepared from benzotrifluoride. The process involves nitrating benzotrifluoride to form 3-nitrobenzotrifluoride, reacting this compound with trimethyl sulphoxonium halide to form 3-nitro-2-methylbenzotrifluoride, and reducing the nitro group to an amino group .
    • Results : The resulting 3-Amino-5-methylbenzotrifluoride is a valuable intermediate in the preparation of other compounds .
  • Pharmaceuticals

    • Application : 3-Amino-5-methylbenzotrifluoride is a valuable intermediate in the preparation of therapeutic agents .
    • Method of Application : It is used in the synthesis of anti-inflammatory/analgesic agents, such as 2 (2-methyl-3-trifluoromethyl) anilino nicotinic acid and N- (2-methyl-3- trifluoromethylphenyl) anthranilic acid .
    • Results : These therapeutic agents have been found to have valuable anti-inflammatory properties .

Safety And Hazards

3-Amino-5-methylbenzotrifluoride is classified as toxic. It is hazardous by inhalation, in contact with skin, and if swallowed . Safety measures include avoiding breathing vapour, rinsing eyes immediately with plenty of water in case of contact, washing skin immediately with plenty of soap-suds after contact, and seeking medical advice immediately in case of accident or feeling unwell .

properties

IUPAC Name

3-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJMBLMXGCHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372223
Record name 3-Methyl-5-trifluoromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylbenzotrifluoride

CAS RN

96100-12-8
Record name 3-Methyl-5-trifluoromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-methylbenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At room temperature, 32.3 gms of crude nitrated product from Example V was added to a mixture of 150 ml MeOH and 30 gms (2.5 eq) of trimethylamine. The dark solution was charged with 1.6 gms of 50% wet 5% Pd/C catalyst and hydrogenated for 48 hours at 60° C. with hydrogen at 4 atms. The final solution was concentrated by distilling about half of the MeOH, diluted with 250 ml H2O and washed 3 times with 100 ml CH2Cl2. All of the organic extractions were combined, dried (Na2SO4), filtered and concentrated to 24 gms of a dark liquid which was Kugelrohr distilled at 95°-110° C./32 mm to 17.6 gms of light yellow colored crystals of 3-methyl-5-amino benzotrifluoride; mp 27°-28° C. (83% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ohki, H Takahashi, N Kuboyama… - … für Naturforschung C, 2001 - degruyter.com
… hydrochloride and conden sation of 3-amino-5-methylbenzotrifluoride (d) with benzaldehyde. However, the product was a (1:1) mixture of 7V-benzyl-3-methyl-5-trifluoromethylaniline …
Number of citations: 1 www.degruyter.com

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